N-ethoxycarbonylmethyl-N-nitrosoaniline
Overview
Description
N-ethoxycarbonylmethyl-N-nitrosoaniline is an organic compound characterized by the presence of both ethoxycarbonyl and nitroso functional groups attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethoxycarbonylmethyl-N-nitrosoaniline typically involves the reaction of aniline derivatives with ethoxycarbonylmethylating agents and nitrosating agents. One common method includes the reaction of aniline with ethyl chloroformate to introduce the ethoxycarbonyl group, followed by nitrosation using sodium nitrite in the presence of an acid such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethoxycarbonylmethyl-N-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ethoxycarbonyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitroso group.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethoxycarbonylmethyl-N-nitrosoaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethoxycarbonylmethyl-N-nitrosoaniline involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the ethoxycarbonyl group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-nitrosoaniline: Similar structure but with a methyl group instead of an ethoxycarbonyl group.
N-nitrosodimethylamine: Contains two methyl groups attached to the nitroso group.
N-nitrosopyrrolidine: A cyclic compound with a nitroso group.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-(N-nitrosoanilino)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(13)8-12(11-14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
VTAUINYXBYJJDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1)N=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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